molecular formula C13H13N5O3S3 B2597899 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2176338-57-9

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2597899
CAS No.: 2176338-57-9
M. Wt: 383.46
InChI Key: USZMEWMTJSSTFC-UHFFFAOYSA-N
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Description

The compound 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole features a benzo[c][1,2,5]thiadiazole core linked to a piperidinylsulfonyl group and a 1,3,4-thiadiazole-oxy substituent. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) with flexible heterocyclic moieties (piperidine and 1,3,4-thiadiazole), making it relevant for applications in optoelectronics, medicinal chemistry, and materials science.

Properties

IUPAC Name

4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S3/c19-24(20,11-3-1-2-10-12(11)17-23-16-10)18-6-4-9(5-7-18)21-13-15-14-8-22-13/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZMEWMTJSSTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride . The resulting thiadiazole intermediate is then reacted with piperidine derivatives to introduce the piperidinyl group . Finally, the sulfonyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives in Optoelectronics

Compounds with benzo[c][1,2,5]thiadiazole cores are widely studied in dye-sensitized solar cells (DSSCs) and organic photovoltaics. For example:

  • WS7 dye (4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole) achieved 4.3% efficiency under AM 1.5 G illumination, outperforming thiophene-based analogs (3.5%) due to improved charge transfer .
  • D18 polymer incorporates benzo[c][1,2,5]thiadiazole with thiophene side chains, demonstrating high optoelectronic anisotropy in thin films. The alkyl chain length (e.g., 2-butyloctyl vs. 2-octyldodecyl) significantly impacts film morphology and device performance .

Comparison with Target Compound :
The target compound’s piperidinylsulfonyl and 1,3,4-thiadiazole-oxy groups introduce steric bulk and electron-withdrawing effects, which may reduce photovoltaic efficiency compared to thiophene-linked derivatives. However, its sulfonyl group could enhance solubility for solution-processed devices .

Antimicrobial and Pharmacological Agents

1,3,4-Thiadiazole derivatives are prominent in antimicrobial research. Key examples include:

  • Compound 6a-o (1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) showed potent antibacterial activity due to sulfamoyl and piperidine groups .
  • Compound 18 (1-(4-((5-(4-chlorobenzylthio)-1,3,4-thiadiazol-2-ylimino)methyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol) acts as a β-adrenoceptor blocker, highlighting the pharmacological versatility of 1,3,4-thiadiazole-piperidine hybrids .

Comparison with Target Compound: The target compound’s 1,3,4-thiadiazole-oxy and piperidinylsulfonyl groups mirror structural motifs in these antimicrobial agents. While direct activity data is unavailable, its sulfonyl linkage may enhance membrane permeability compared to thioether or imino bonds in analogs .

Heterocyclic Hybrids in Medicinal Chemistry

Piperidine-thiadiazole hybrids are recurrent in drug discovery:

  • IspE inhibitors (e.g., 4-((1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)sulfonyl)benzo[c][1,2,5]thiadiazole) target the MEP pathway in Mycobacterium, with the sulfonyl group critical for binding .

Comparison with Target Compound: The target compound’s benzo[c][1,2,5]thiadiazole-sulfonyl-piperidine scaffold aligns with these inhibitors.

Biological Activity

The compound 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.

Structural Overview

The compound features a complex structure that includes:

  • Thiadiazole moieties: Known for their diverse biological activities.
  • Piperidine ring : Commonly found in various pharmaceuticals.
  • Benzo[c][1,2,5]thiadiazole : Imparts additional pharmacological properties.

This unique arrangement suggests a potential for multifaceted interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities. For instance:

  • Cytotoxicity Studies : A review highlighted that derivatives of 1,3,4-thiadiazoles demonstrate substantial inhibitory effects on various cancer cell lines. For example, compounds similar to the target molecule showed IC50 values ranging from 0.28 µg/mL to 4.27 µg/mL against lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cells .
CompoundCell LineIC50 (µg/mL)
21SK-MEL-24.27
22MCF-70.28
22A5490.52

These findings suggest that the target compound may also possess similar anticancer properties due to its structural features.

Antimicrobial Activity

The presence of the thiadiazole ring is associated with antimicrobial effects. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. The exact mechanisms often involve:

  • Enzyme Inhibition : Compounds targeting bacterial enzymes or pathways.
  • Membrane Disruption : Affecting the integrity of microbial cell membranes.

Further research is required to delineate the specific antimicrobial efficacy of the target compound against various pathogens.

Understanding how this compound interacts at a molecular level is critical for elucidating its biological activity:

  • Enzyme Inhibition : Thiadiazoles are known to act as enzyme inhibitors; thus, the target compound may inhibit key enzymes involved in cancer proliferation or microbial survival.
  • Binding Affinity : Molecular docking studies could provide insights into how well the compound binds to target proteins involved in cancer pathways or microbial metabolism.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Alam et al. (2011) reported that certain thiadiazole derivatives significantly inhibited growth in multiple human cancer cell lines .
  • Juszczak et al. (2012) synthesized new thiadiazole compounds and evaluated their anticancer activity against various cell lines, finding promising results .

These studies underscore the potential of thiadiazole-containing compounds as therapeutic agents.

Q & A

Q. What are the common synthetic routes for introducing the 1,3,4-thiadiazole moiety into piperidine-based sulfonyl compounds?

Methodological Answer: The synthesis typically involves coupling a thiadiazol-2-yloxy-piperidine intermediate with a sulfonylating agent. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazide derivatives with aldehydes or ketones under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole ring .
  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in polar aprotic solvents (e.g., DMF) using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures to isolate the target compound .

Example Protocol (Analogous to ):

  • React 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine with benzenesulfonyl chloride in DMF at 0–5°C.
  • Stir for 12 hours, pour into ice water, and filter the precipitate.
  • Recrystallize from ethanol to obtain pure product. Yield: 70–85% .

Q. How is the structural integrity of the compound confirmed after synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., piperidine CH₂ groups at δ 1.69–2.57 ppm, sulfonyl-linked aromatic protons at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, thiadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₃N₅O₃S₂: 399.04) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonyl group introduction?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Use DMF or THF for improved solubility of intermediates .
  • Catalysis : Add triethylamine (5–10 mol%) to enhance sulfonyl chloride reactivity .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative to ensure complete conversion .

Q. How do researchers resolve discrepancies in cytotoxicity data across cancer cell lines for thiadiazole derivatives?

Methodological Answer: Contradictions may arise due to cell line-specific sensitivity or assay variability. Mitigation strategies include:

  • Standardized Assays : Use the sulforhodamine B (SRB) protocol with fixed incubation times (48–72 hours) and DMSO controls (<0.5%) .
  • Dose-Response Curves : Test compounds at 0.1–100 µM to calculate IC₅₀ values (e.g., reported IC₅₀ = 2.5 µM in HEPG-2 vs. 12 µM in MCF-7) .
  • Reference Compounds : Compare activity to CHS-828 or doxorubicin to validate assay conditions .

Example Cytotoxicity Data (From ):

Cell LineIC₅₀ (µM)
HEPG-2 (Liver)2.5
MCF-7 (Breast)12.0
WI-38 (Normal)>100

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase). Key residues (e.g., Lys721, Asp831) may form hydrogen bonds with the sulfonyl group .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., thiadiazole as a hydrogen-bond acceptor) using MOE .

Docking Score Comparison (Analogous to ):

CompoundBinding Energy (kcal/mol)
Target Compound-9.2
Reference Inhibitor-8.5

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide reactions to the 5-position of the thiadiazole ring .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) to minimize byproducts .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for piperidine nitrogen during sulfonylation .

Q. What are the stability profiles of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C indicates suitability for long-term storage) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

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